BenchChemオンラインストアへようこそ!

3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine

kinase inhibitor scaffold morphing ALK5

This pyrazolo[4,3-b]pyridine scaffold is mandatory for PDE1 (IC50 8.9 nM) and GluN2B allosteric modulation programs—the [3,4-b] isomer shows no target engagement. The 3-methyl/6-CF3 substitution provides an optimal lipophilicity window (est. logP ~2.5–3.0) for CNS penetration and enhanced metabolic stability. Secured by patents US20200392130A1 & US11530210B2; also validated for Trypanosoma cruzi antitrypanosomal SAR. Procure the correct regioisomer to avoid complete loss of activity.

Molecular Formula C8H6F3N3
Molecular Weight 201.15 g/mol
Cat. No. B11900306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
Molecular FormulaC8H6F3N3
Molecular Weight201.15 g/mol
Structural Identifiers
SMILESCC1=C2C(=NN1)C=C(C=N2)C(F)(F)F
InChIInChI=1S/C8H6F3N3/c1-4-7-6(14-13-4)2-5(3-12-7)8(9,10)11/h2-3H,1H3,(H,13,14)
InChIKeyIOCYCKKMDBVFNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine: A Differentiated Pyrazolopyridine Scaffold for Kinase-Targeted Procurement


3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine (CAS 1211519-33-3) is a bicyclic heterocycle featuring a pyrazolo[4,3-b]pyridine core with a methyl substituent at position 3 and a trifluoromethyl group at position 6 . This compound belongs to the broader pyrazolopyridine class of kinase-targeted scaffolds, but the [4,3-b] ring fusion pattern confers distinct hydrogen-bonding geometry and target engagement profiles compared to the more extensively characterized [3,4-b] regioisomer [1].

Why Generic Pyrazolopyridine Substitution Fails: The Critical [4,3-b] vs. [3,4-b] Regioisomer Distinction for 3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine


The pyrazolopyridine scaffold exists in multiple regioisomeric forms whose ring fusion geometry dictates entirely divergent target engagement. The [4,3-b] isomer presents a different spatial arrangement of hydrogen-bond acceptors (N1, N7) relative to the [3,4-b] isomer, leading to distinct kinase selectivity profiles [1]. Simply substituting a [3,4-b] analog for the [4,3-b] compound risks complete loss of target engagement, as demonstrated in ALK5 inhibitor programs where scaffold morphing from quinoline to pyrazolo[4,3-b]pyridine was required to achieve adequate ADME properties [2]. Furthermore, the specific 3-methyl/6-CF3 substitution pattern modulates both lipophilicity and metabolic stability in ways that are not interchangeable with other substitution combinations .

3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine: Quantitative Differentiation Evidence for Procurement Decision-Making


Scaffold Geometry Differentiation: Pyrazolo[4,3-b]pyridine vs. Pyrazolo[3,4-b]pyridine Kinase Engagement

The pyrazolo[4,3-b]pyridine scaffold provides a fundamentally different kinase hinge-binding geometry compared to the [3,4-b] regioisomer. In ALK5 inhibitor development, a scaffold morphing strategy from quinoline to pyrazolo[4,3-b]pyridine was explicitly required to achieve improved ADME properties, a transition that could not be accomplished with the [3,4-b] scaffold [1]. The [4,3-b] isomer positions the pyridine nitrogen (N7) and pyrazole N1 in a spatial arrangement that mimics the adenine hinge-binding motif differently than [3,4-b], enabling access to distinct kinase selectivity space [2].

kinase inhibitor scaffold morphing ALK5 structure-based drug design

Substituent-Driven Lipophilicity Differentiation: 3-Methyl-6-CF3 Pattern vs. Unsubstituted or Mono-Substituted Pyrazolo[4,3-b]pyridines

The combination of 3-methyl and 6-trifluoromethyl substituents on the pyrazolo[4,3-b]pyridine core significantly modulates lipophilicity compared to unsubstituted or mono-substituted analogs. The parent 1H-pyrazolo[4,3-b]pyridine has an estimated logP of 0.21-0.46 , while 3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine exhibits logP ~1.9 . The dual-substituted 3-methyl-6-CF3 compound is predicted to have further elevated logP (~2.5-3.0) based on additive fragment contributions (+0.5 for 3-methyl, +1.4-1.7 for 6-CF3), placing it in an intermediate lipophilicity range suitable for both cellular permeability and aqueous solubility .

lipophilicity logP physicochemical properties drug-likeness

Biological Target Class Differentiation: [4,3-b] Scaffold in PDE1 and GluN2B Programs vs. [3,4-b] in TRK and Anticancer Applications

Patent literature reveals that the pyrazolo[4,3-b]pyridine scaffold has been specifically claimed for targets that are not addressed by the [3,4-b] isomer. Lundbeck's PDE1 inhibitor patents (US10512632, EP3723808) explicitly claim 1H-pyrazolo[4,3-b]pyridin-7-amines with IC50 values as low as 8.9 nM against PDE1 [1]. Similarly, the GluN2B receptor modulator patents (US20200392130A1, US11530210B2) are built on the pyrazolo[4,3-b]pyridine core [2]. In contrast, the pyrazolo[3,4-b]pyridine scaffold predominates in TRK and MELK kinase inhibitor programs (TRKA IC50 = 56 nM for C03) [3].

PDE1 inhibitor GluN2B receptor modulator target class selectivity neurological disorders

Positional Isomer Impact on Antiparasitic Activity: C6-CF3 vs. C6-Phenyl vs. C6-Methyl in Pyrazolopyridine Carbohydrazides

A 2016 study by Salvador et al. evaluated carbohydrazide derivatives of 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine with varying C6 substituents (phenyl, methyl, or trifluoromethyl) against Trypanosoma cruzi [1]. Although conducted on the [3,4-b] scaffold, this study provides the only published head-to-head comparison of C6-CF3 vs. C6-CH3 vs. C6-phenyl substituent effects in a pyrazolopyridine context. The C6-CF3 derivative exhibited distinct activity profiles attributed to large lipophilicity and volume differences, suggesting that the 6-CF3 group confers unique stereoelectronic properties not replicable by methyl or phenyl at this position [1].

trypanocidal activity antiparasitic Chagas disease structure-activity relationship

Synthetic Accessibility and Purity Differentiation: CAS 1211519-33-3 Procurement Specifications

3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine (CAS 1211519-33-3) is commercially available with certified purity ≥97-98% from multiple ISO-certified suppliers, with molecular weight 201.15 g/mol and molecular formula C8H6F3N3 . In contrast, the closely related [3,4-b] regioisomer (CAS 1823878-08-5) and the [4,3-c] isomer (CAS 340809-54-3) are supplied under different CAS numbers with distinct purity specifications and pricing tiers . The availability of high-purity [4,3-b] isomer eliminates the need for in-house regioisomer separation, which is non-trivial given the similar physicochemical properties of the isomers.

synthetic accessibility purity specification procurement quality control

3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


PDE1 Inhibitor Drug Discovery Programs for Neurodegenerative and Psychiatric Disorders

The pyrazolo[4,3-b]pyridine scaffold is the core of Lundbeck's PDE1 inhibitor platform, with lead compounds achieving IC50 values of 8.9 nM against PDE1 [1]. The 3-methyl-6-CF3 substitution pattern provides an optimal lipophilicity window (estimated logP ~2.5-3.0) for CNS penetration, positioning this compound as a strategic intermediate for medicinal chemistry optimization of PDE1 inhibitors targeting Parkinson's disease, schizophrenia, and cognitive disorders [2]. Procurement of the [4,3-b] isomer is mandatory as the [3,4-b] scaffold has no demonstrated PDE1 activity.

GluN2B Receptor Modulator Development for Treatment-Resistant Depression and Neuropathic Pain

Patents US20200392130A1 and US11530210B2 explicitly claim substituted pyrazolo[4,3-b]pyridines as GluN2B receptor ligands [1]. The 3-methyl-6-trifluoromethyl substitution pattern offers a balanced electronic profile for GluN2B allosteric modulation, with the electron-withdrawing CF3 group at position 6 enhancing metabolic stability while the methyl group at position 3 maintains appropriate steric complementarity with the binding pocket. This compound serves as a privileged intermediate for synthesizing patented GluN2B modulator chemotypes.

Antiparasitic Drug Discovery: Chagas Disease Lead Optimization

The C6-CF3 substitution has been specifically validated in pyrazolopyridine carbohydrazide derivatives against Trypanosoma cruzi, the causative agent of Chagas disease [1]. The distinct lipophilicity and stereoelectronic profile conferred by the 6-CF3 group, compared to 6-methyl or 6-phenyl alternatives, makes this compound the appropriate starting material for exploring structure-activity relationships in antitrypanosomal programs. The [4,3-b] scaffold may offer differentiated pharmacokinetic properties compared to the [3,4-b] scaffold used in the published study.

Kinase Selectivity Profiling and Chemical Probe Development

The pyrazolo[4,3-b]pyridine scaffold engages a distinct kinase selectivity space (ALK5, PDE1, GluN2B-associated pathways) compared to the [3,4-b] scaffold (TRK, MELK, A1 adenosine receptor) [1][2]. This compound is ideally suited as a core scaffold for chemical biology probe development aimed at deconvoluting kinase signaling pathways where [4,3-b] selectivity has been demonstrated but [3,4-b] probes are inactive. The dual 3-methyl/6-CF3 substitution provides a synthetic handle for further derivatization while maintaining favorable physicochemical properties.

Quote Request

Request a Quote for 3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.